Iloperidone Impurity 4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

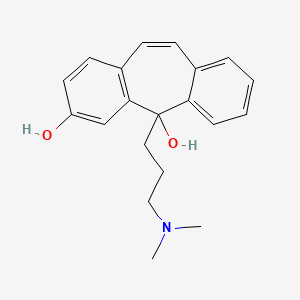

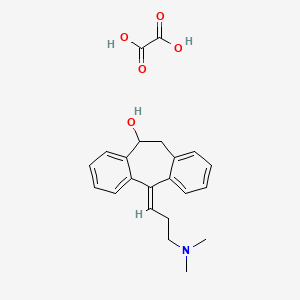

Iloperidone Impurity 4 is a synthetic compound that has been studied in recent years due to its potential as a therapeutic agent. It is an analog of the antipsychotic drug iloperidone and has been found to possess similar properties to iloperidone, including antipsychotic and anxiolytic effects. Iloperidone Impurity 4 has been studied for its ability to modulate the activity of the 5-HT2A receptor, a serotonin receptor that is involved in the regulation of mood, anxiety, and other cognitive functions. In addition, Iloperidone Impurity 4 has been found to possess anticonvulsant and anti-inflammatory properties.

Wissenschaftliche Forschungsanwendungen

Receptor Interaction and Antipsychotic Activity

Iloperidone, known under various names including Fanapt and Zomaril, is primarily recognized for its role as an antipsychotic, particularly in the treatment of schizophrenia. It operates as an antagonist at several receptor sites including noradrenalin (α2C), dopamine (D2A and D3), and serotonin (5-HT1A and 5-HT6) receptors. This broad spectrum of receptor interaction categorizes it as an 'atypical' antipsychotic due to its serotonin receptor antagonism, a characteristic shared with other drugs in this class (Avendra et al., 2013).

Pharmacogenomic Associations

Genomic studies have linked the efficacy of iloperidone to specific genetic variations. In a genome-wide association study involving patients with schizophrenia, single nucleotide polymorphisms (SNPs) within the neuronal PAS domain protein 3 gene (NPAS3) and five other loci were found to be associated with the response to iloperidone. This finding highlights the potential of personalized medicine approaches in treating schizophrenia, focusing on patients' genetic make-up to predict drug response (Lavedan et al., 2009).

Metabolite Receptor Profile

Iloperidone metabolites, particularly P88-8991 and P95-12113, have been studied for their receptor affinity profiles. These studies are crucial in understanding the overall pharmacological effect of iloperidone, as metabolites can contribute significantly to the drug's therapeutic and side effect profiles. For example, P88-8991 displays comparable receptor binding to iloperidone, indicating its potential contribution to the clinical effects of the drug (Subramanian & Kalkman, 2002).

Extended Receptor Binding Profile

Further studies have elaborated on iloperidone's extended receptor binding profile, revealing its high affinity for a range of neurotransmitter receptors. This includes norepinephrine α1-adrenoceptors, dopamine D3, and serotonin 5-HT2A receptors. Such a broad spectrum suggests its potential efficacy against various symptoms of schizophrenia, including positive, negative, depressive, and cognitive symptoms (Kalkman et al., 2001).

Voltage-Dependent K+ Channels Inhibition

Beyond its central nervous system effects, iloperidone has been found to inhibit voltage-dependent K+ (Kv) channels in rabbit coronary arterial smooth muscle cells. This action is independent of its antagonism of serotonin and dopamine receptors and suggests potential implications for cardiovascular effects (An et al., 2020).

Eigenschaften

CAS-Nummer |

133455-04-6 |

|---|---|

Produktname |

Iloperidone Impurity 4 |

Molekularformel |

C25H29FN2O4 |

Molekulargewicht |

440.52 |

Aussehen |

Solid |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

1-Desacetyl 1-Propionyl Iloperidone; 1-(4-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)propan-1-one |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B602170.png)

![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)

![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602173.png)

![3-[[2'-(5-Oxo-4,5-dihydro-1,2,4-oxadiazole-3-yl)-4-biphenylyl]methyl]-2-oxo-2,3-dihydro-1H-benzoimidazole-4-carboxylic acid methyl ester](/img/structure/B602174.png)

![2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602176.png)

![2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602180.png)